1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C19H12ClFN6O3 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0643441 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine-based compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
The mode of action of this compound involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively. By modulating these pathways, the compound could potentially exert neuroprotective and anti-neuroinflammatory effects.
Result of Action
The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . By inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, the compound could potentially protect neurons from damage and reduce inflammation in the nervous system.
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAEUFUBRBKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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